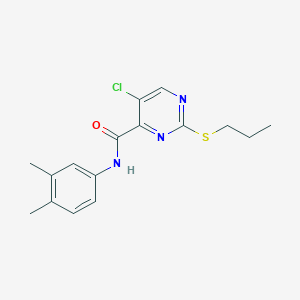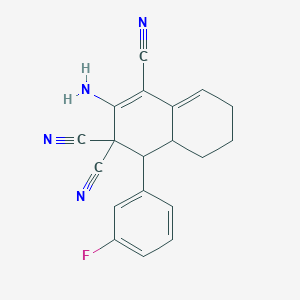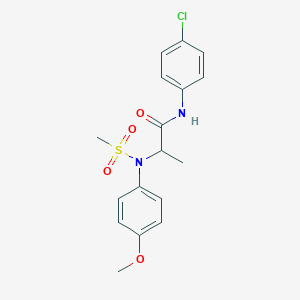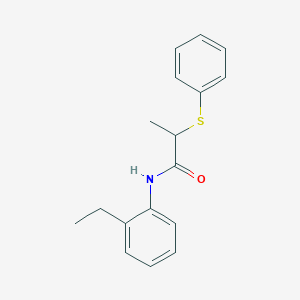![molecular formula C15H12N2O6S B4975547 3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as NBD-Cl and has been used in various scientific research studies due to its unique properties.
科学的研究の応用
NBD-Cl has been used in various scientific research studies due to its fluorescent properties. It can be used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. It has also been used to study the structure and function of membrane proteins. NBD-Cl has been shown to bind to specific sites on proteins, and the resulting fluorescence can be used to monitor changes in protein structure and function.
作用機序
NBD-Cl works by covalently modifying specific amino acid residues on proteins. The nitrophenyl group of NBD-Cl reacts with the amino group of lysine residues on proteins, forming a stable amide bond. This modification results in a change in the fluorescence properties of NBD-Cl, which can be used to monitor changes in protein structure and function.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect protein activity or stability and has no significant toxicity. NBD-Cl has been used in various studies to monitor changes in protein structure and function, and its effects on protein properties have been well-characterized.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can be used to monitor changes in protein structure and function with high accuracy and precision. Additionally, NBD-Cl is relatively easy to use and can be incorporated into various experimental designs. However, there are some limitations to using NBD-Cl. It requires specialized equipment for fluorescence measurements, and its use can be limited by the availability of suitable proteins for study.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the study of protein-protein interactions. NBD-Cl could be used to monitor changes in protein structure and function upon binding to specific protein partners. Additionally, NBD-Cl could be used to study the effects of small molecules on protein structure and function. This could lead to the development of new drugs and therapies for various diseases. Finally, NBD-Cl could be used to study the structure and function of membrane proteins in greater detail, which could have important implications for drug development and disease treatment.
Conclusion:
In conclusion, NBD-Cl is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research studies to monitor changes in protein structure and function, and its use has led to important discoveries in the field of protein biochemistry. While there are some limitations to using NBD-Cl, its high sensitivity and specificity make it a valuable tool for studying protein properties. Future research directions for NBD-Cl include studying protein-protein interactions, the effects of small molecules on protein structure and function, and the structure and function of membrane proteins.
合成法
The synthesis of NBD-Cl involves the reaction of 4-aminophenylacetic acid with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The yield of NBD-Cl is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
特性
IUPAC Name |
(E)-3-[4-[(2-nitrophenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-15(19)10-7-11-5-8-12(9-6-11)16-24(22,23)14-4-2-1-3-13(14)17(20)21/h1-10,16H,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYRNZZUBLTWLR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4975466.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)

![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)

![6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4975563.png)
